2-Bromobut-2-enedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobut-2-enedioic acid can be synthesized through the bromination of fumaric acid. The reaction typically involves the addition of bromine to fumaric acid in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromobut-2-enedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form butenedioic acid derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Strong bases like potassium hydroxide are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted butenedioic acids.
Elimination Reactions: Products include various butenedioic acid derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromobut-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobut-2-enedioic acid involves its interaction with molecular targets through its bromine atom and carboxylic acid groups. It can participate in various chemical reactions, including nucleophilic substitution and elimination, which are facilitated by the presence of the bromine atom. These reactions can lead to the formation of different products that may have specific biological or chemical activities .
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: The parent compound without the bromine atom.
Maleic Acid: The cis-isomer of fumaric acid.
2-Chlorobut-2-enedioic Acid: A chlorinated derivative similar to 2-Bromobut-2-enedioic acid.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its non-brominated counterparts. This makes it valuable in specific synthetic and research applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
2-bromobut-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPGKJPEXNMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870635 |
Source
|
Record name | 2-Bromobut-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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